tert-Butyl(tert-butylsulfinyl)carbamate
Description
tert-Butyl(tert-butylsulfinyl)carbamate is a carbamate derivative featuring two bulky substituents: a tert-butyl group and a tert-butylsulfinyl group attached to the nitrogen atom. Its molecular formula is C₁₂H₁₈NO₃S, with a calculated molecular weight of 256.07 g/mol.
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
tert-butyl N-tert-butylsulfinylcarbamate |
InChI |
InChI=1S/C9H19NO3S/c1-8(2,3)13-7(11)10-14(12)9(4,5)6/h1-6H3,(H,10,11) |
InChI Key |
SZSIUMXQFWSYDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl(tert-butylsulfinyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with tert-butylsulfinyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl(tert-butylsulfinyl)carbamate undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Alkyl or aryl halides; reactions are usually conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: tert-Butyl(tert-butylsulfonyl)carbamate.
Reduction: tert-Butyl(tert-butylsulfanyl)carbamate.
Substitution: Various alkyl or aryl-substituted carbamates depending on the substituent used.
Scientific Research Applications
tert-Butyl(tert-butylsulfinyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl(tert-butylsulfinyl)carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the activity of the enzyme, leading to various biological effects. The sulfinyl group plays a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares tert-Butyl(tert-butylsulfinyl)carbamate with key analogs from the evidence:
Key Observations:
- Polarity and Reactivity : The sulfinyl group in the target compound enhances polarity compared to sulfanyl (thioether) analogs (e.g., ), improving solubility in polar solvents. This contrasts with bromophenyl or diphenyl derivatives (e.g., ), where aromaticity dominates electronic effects.
- Chirality : Unlike the hydroxy-substituted carbamates (e.g., ), the sulfinyl group introduces a chiral center, enabling stereoselective synthesis.
- Steric Effects : The tert-butyl groups provide significant steric hindrance, akin to cyclohexyl or diphenyl substituents (e.g., ), which can shield reactive sites during synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
